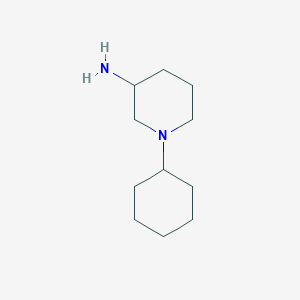

1-Cyclohexylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-5-4-8-13(9-10)11-6-2-1-3-7-11/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWKJHQNKTLGEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpiperidin-3-amine

Abstract

This guide provides a comprehensive technical overview of the synthetic pathways leading to 1-Cyclohexylpiperidin-3-amine, a valuable heterocyclic building block in modern drug discovery and development. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale, comparative analysis of different synthetic strategies, and detailed, field-tested protocols. The primary focus is on providing researchers and drug development professionals with the expertise required to select and execute the optimal synthesis strategy based on efficiency, scalability, and safety. We will explore three core pathways: Reductive Amination, N-Acylation followed by Amide Reduction, and Direct N-Alkylation, with a critical evaluation of the merits and drawbacks of each approach.

Introduction and Strategic Overview

This compound is a disubstituted piperidine derivative featuring a cyclohexyl group on the piperidine nitrogen and an amino group at the 3-position. This structural motif is of significant interest in medicinal chemistry, serving as a versatile scaffold for constructing molecules with potential therapeutic applications. The synthesis of such secondary amines is a cornerstone of organic chemistry, with several established methods available.

The choice of a synthetic pathway is not arbitrary; it is a strategic decision dictated by factors such as precursor availability, desired yield and purity, scalability for potential manufacturing, and the safety profile of the reagents involved. This guide will focus on the most scientifically sound and industrially relevant methods for preparing this compound.

The principal retrosynthetic disconnection points to two key starting materials: 3-Aminopiperidine and a cyclohexylating agent . The core of the synthesis lies in the efficient and selective formation of the C-N bond between the piperidine nitrogen and the cyclohexyl ring.

Pathway I: Reductive Amination (Recommended Pathway)

Reductive amination is arguably the most efficient and widely used method for synthesizing secondary and tertiary amines from carbonyl compounds.[1][2] This pathway involves the reaction of a primary amine (3-aminopiperidine) with a ketone (cyclohexanone) to form an intermediate iminium ion, which is then reduced in situ to the target amine. This one-pot process is highly atom-economical, often producing water as the only significant byproduct.[1]

Mechanism and Scientific Rationale

The reaction proceeds in two distinct, yet concurrent, stages:

-

Iminium Ion Formation: 3-Aminopiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. Under mildly acidic conditions, this hemiaminal readily dehydrates to form a more stable cyclohexylidene-piperidin-3-iminium cation. The acidic catalyst is crucial for protonating the hydroxyl group of the hemiaminal, turning it into a good leaving group (water).[3]

-

In Situ Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the iminium ion to yield the stable secondary amine, this compound.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for this transformation. It is a mild and selective reducing agent, capable of reducing the iminium ion much faster than it reduces the starting ketone. This selectivity prevents the wasteful formation of cyclohexanol as a byproduct. Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed.[1]

Visualizing the Reductive Amination Pathway

Caption: The reaction flow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol

Materials:

-

3-Aminopiperidine dihydrochloride

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Glacial acetic acid (optional, as catalyst)

Procedure:

-

Free-Basing: To a flask, add 3-aminopiperidine dihydrochloride (1.0 eq) and dissolve in a minimal amount of water. Cool the solution in an ice bath and slowly add a concentrated NaOH solution until the pH is >12. Extract the aqueous layer three times with DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield the free 3-aminopiperidine oil. Caution: Handle the free amine in a well-ventilated fume hood.

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the freshly prepared 3-aminopiperidine (1.0 eq) and cyclohexanone (1.1 eq) in DCE.

-

Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The addition may be exothermic; maintain the temperature below 25°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Pathway II: N-Acylation and Amide Reduction

This two-step pathway offers a robust and often high-yielding alternative to direct alkylation methods. It involves first forming a stable amide bond, which is then reduced using a powerful hydride reagent. This method avoids the common issue of over-alkylation seen in direct substitution reactions.[4]

Mechanism and Scientific Rationale

-

N-Acylation: The primary amino group of 3-aminopiperidine is first protected (e.g., as a Boc-carbamate) to prevent self-reaction. The secondary piperidine nitrogen then reacts with an activated carboxylic acid derivative, such as cyclohexanecarbonyl chloride, in the presence of a non-nucleophilic base (e.g., triethylamine) to form N-(1-(cyclohexanecarbonyl)piperidin-3-yl)acetamide.

-

Amide Reduction: The resulting amide is a stable intermediate that can be purified to a high degree. The carbonyl group of the amide is then reduced to a methylene group (-CH₂-) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF.[4] This step also removes the Boc protecting group, yielding the final product.

Visualizing the Amide Reduction Pathway

Caption: The two-step synthesis of this compound via an amide intermediate.

Detailed Experimental Protocol

Materials:

-

tert-butyl (piperidin-3-yl)carbamate (Boc-3-aminopiperidine)

-

Cyclohexanecarbonyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate, water, Rochelle's salt solution

Procedure:

-

N-Acylation: Dissolve Boc-3-aminopiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the mixture to 0°C. Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Acylation Workup: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude amide. Purify by column chromatography if necessary.

-

Amide Reduction: In a separate, thoroughly dried flask under an inert atmosphere, suspend LiAlH₄ (3.0 eq) in anhydrous THF. Cool to 0°C. Dissolve the amide intermediate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

Heating: After the addition is complete, carefully heat the reaction mixture to reflux and maintain for 6-12 hours. Caution: LiAlH₄ reacts violently with water. All glassware must be scrupulously dry.

-

Reduction Workup (Fieser method): Cool the reaction to 0°C. Sequentially and very slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water (where X is the mass of LiAlH₄ in grams). Stir vigorously until a granular white precipitate forms.

-

Final Isolation: Filter the granular solid and wash it thoroughly with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude product can be purified by chromatography or distillation.

Pathway III: Direct N-Alkylation (A Cautionary Approach)

Directly alkylating 3-aminopiperidine with a cyclohexyl halide (e.g., cyclohexyl bromide) is theoretically the most straightforward approach. However, this pathway is often plagued by a lack of selectivity.

Scientific Rationale and Challenges

The reaction follows an Sₙ2 mechanism where the piperidine nitrogen acts as a nucleophile, displacing the halide from the cyclohexyl ring. A base is required to neutralize the HBr byproduct.

The primary challenge is over-alkylation . The product, this compound, is also a nucleophile and can react with another molecule of cyclohexyl bromide to form an undesired quaternary ammonium salt. This byproduct is often difficult to separate from the desired product, leading to low yields and complex purification procedures.[4] For this reason, this method is generally less favored in practice compared to the other pathways.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Good to Excellent | One-pot reaction, high selectivity, mild conditions, clean byproducts (water).[1] | Requires careful control of pH and stoichiometry. |

| Amide Reduction | Cyclohexanecarbonyl chloride, LiAlH₄ | Good to Excellent | Avoids over-alkylation, stable intermediate allows for high purity. | Two-step process, requires a highly reactive and hazardous reducing agent (LiAlH₄).[4] |

| Direct N-Alkylation | Cyclohexyl bromide, Base | Poor to Moderate | Simple concept, readily available starting materials. | Prone to over-alkylation, difficult purification, often low yields of the desired product.[4] |

Conclusion

For the synthesis of this compound, reductive amination stands out as the superior methodology for laboratory-scale and potentially scalable production. Its operational simplicity, high efficiency, and the use of milder, more selective reagents make it the preferred choice for modern organic synthesis. The N-acylation/amide reduction pathway serves as a reliable, albeit more demanding, alternative, particularly when the highest purity is required and the handling of hazardous reagents is not a limiting factor. Direct N-alkylation, while simple in theory, presents significant practical challenges that render it the least attractive option. The selection of the appropriate pathway will ultimately depend on the specific project goals, available resources, and the scale of the synthesis.

References

-

Ataman Kimya. (n.d.). CYCLOHEXYLAMINE (CHA). Ataman Kimya. Retrieved from [Link]

-

Kelly, M. D., et al. (2013). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. ACS Medicinal Chemistry Letters, 4(10), 953–957. Available from: [Link]

-

Rojas-Montes, C., et al. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 14(4), 253. Available from: [Link]

-

Wikipedia. (2024). Cyclohexylamine. Wikipedia. Retrieved from [Link]

-

Merling, G. (1897). Ueber Dihydroresorcin. Justus Liebigs Annalen der Chemie, 297(2), 223-255. (Historical context for related structures, URL not directly available but referenced in[5])

-

ResearchGate. (n.d.). Product distributions of reductive amination of cyclohexanone over Group VIII metalbased catalysts. Retrieved from [Link]

- Google Patents. (n.d.). CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof.

-

PubChem. (n.d.). 1-Cyclohexylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, H., et al. (2023). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 13(2), 421. Available from: [Link]

-

National Technical Information Service. (1992). Piperidine Synthesis. DTIC. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOHEXYLAMINE. Ataman Kimya. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-cyclohexylpiperidine. Retrieved from [Link]

-

Chandrashekhar, V. G., et al. (2021). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX, 8, 101406. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Introduction: Unveiling the Molecular Profile of a Versatile Scaffold

An In-Depth Technical Guide to the Physicochemical Properties of 1-Cyclohexylpiperidin-3-amine

This compound is a bifunctional molecule featuring a saturated heterocyclic piperidine ring, a bulky, lipophilic cyclohexyl group attached to the piperidine nitrogen, and a primary amine at the 3-position. This unique combination of a tertiary and a primary amine, along with significant aliphatic character, makes its physicochemical properties of paramount interest to researchers in medicinal chemistry and drug development. The molecule's behavior in both aqueous and lipid environments, its ionization state at physiological pH, and its overall size and shape are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As a senior application scientist, the narrative moves beyond a simple recitation of data. Instead, it delves into the causality behind experimental choices, presenting robust, self-validating protocols for determining the most critical parameters: basicity (pKa) and lipophilicity (logP/logD). We will also explore the expected spectroscopic signatures that confirm the molecule's structural integrity.

Section 1: Core Physicochemical & Structural Properties

A molecule's identity and behavior are defined by its fundamental properties. For this compound, these parameters dictate its solubility, membrane permeability, and potential for intermolecular interactions. While extensive experimental data for this specific molecule is not widely published, we can predict and infer its properties based on its constituent functional groups and related structures.

| Property | Value (Estimated/Calculated) | Significance in Drug Development |

| IUPAC Name | This compound | Unambiguous chemical identification. |

| CAS Number | 2361634-01-5 (dihydrochloride) | Unique registry number for the salt form. |

| Molecular Formula | C₁₂H₂₄N₂ | Defines the elemental composition. |

| Molecular Weight | 196.34 g/mol | Influences diffusion rates and is a key component of Lipinski's Rule of 5. |

| pKa¹ (Primary Amine) | ~10.0 - 10.5 | Determines the charge state of the primary amine at physiological pH (7.4), impacting receptor binding and solubility. |

| pKa² (Tertiary Amine) | ~8.5 - 9.5 | Determines the charge state of the piperidine nitrogen, affecting overall polarity and interaction potential. |

| Calculated logP | ~2.5 - 3.5 | Predicts lipophilicity and the partitioning behavior between aqueous and lipid phases, a critical factor for membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | ~29.3 Ų | Estimates the surface area of polar atoms, correlating with hydrogen bonding potential and passive molecular transport across membranes. |

Section 2: Experimental Determination of Key Parameters

Accurate experimental data is the gold standard in chemical characterization. The following sections provide detailed, field-proven protocols for determining the pKa and logD of this compound, explaining the scientific rationale behind each step.

Basicity Profile: pKa Determination by Potentiometric Titration

The presence of two basic nitrogen centers (a primary amine and a tertiary amine) means this compound will have two distinct pKa values. Potentiometric titration is the most accurate and widely used method for this determination. It involves monitoring the pH of a solution of the amine as a strong acid (e.g., HCl) is added incrementally. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

-

Choice of Titrant: A strong acid like HCl is used to ensure a complete and stoichiometric protonation of the amine groups, leading to sharp, well-defined equivalence points.

-

Ionic Strength Adjustment: The experiment is conducted in a solution with a constant ionic strength (e.g., 0.15 M KCl) to minimize the effect of ionic activity on the pH measurements, ensuring the determined pKa is a thermodynamic constant.

-

Solvent System: For compounds with limited water solubility, a co-solvent system (e.g., methanol/water) can be used. The apparent pKa measured in the mixed solvent can then be extrapolated to determine the aqueous pKa.

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 10 mM).

-

Titration Setup: Place the sample solution in a thermostatted vessel with continuous stirring. Immerse the calibrated pH electrode and the tip of a calibrated burette containing a standardized strong acid titrant (e.g., 0.1 M HCl).

-

Data Acquisition: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The two inflection points on the curve correspond to the two equivalence points. The pKa values are the pH values at the half-equivalence points (i.e., at 1/4 and 3/4 of the total volume to the second equivalence point). More accurately, the first and second derivatives of the curve can be calculated to precisely locate the equivalence points.

Lipophilicity: LogD Determination by the Shake-Flask Method

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (LogP) measures this for the neutral species.[1] However, for an ionizable molecule like this compound, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the partitioning of all ionic species at a specific pH.[2] The shake-flask method is the universally recognized gold-standard for LogP and LogD determination.[2][3]

-

Choice of Solvent System: 1-Octanol is used as the lipid phase surrogate because its properties (e.g., polarity, hydrogen bonding capability) are a reasonable mimic of biological membranes. A phosphate buffer at pH 7.4 is used for the aqueous phase to simulate physiological conditions.[2]

-

Pre-saturation: Both the octanol and buffer phases are pre-saturated with each other before the experiment. This crucial step prevents volume changes during partitioning, which would otherwise introduce significant error into the final concentration measurements.

-

Equilibration: The mixture is shaken for a sufficient period to ensure that the analyte has reached a true thermodynamic equilibrium between the two phases.

-

Phase Separation: Complete separation of the two phases is critical. Centrifugation is often employed to break up any emulsions and create a sharp interface, preventing cross-contamination during sampling.[3]

-

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. In a large separatory funnel, mix equal volumes of 1-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[2]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[2]

-

Partitioning: In a vial, add a precise volume of the pre-saturated octanol and a precise volume of the pre-saturated pH 7.4 buffer (e.g., 2 mL of each). Spike with a small volume of the analyte stock solution to achieve a final concentration that is detectable in both phases.

-

Equilibration: Cap the vial tightly and shake on a mechanical shaker for a set period (e.g., 2-4 hours) to allow the system to reach equilibrium.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15-30 minutes to ensure a clean separation of the aqueous and octanol layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the LogD using the following formula: LogD₇.₄ = log₁₀ ( [Analyte]ₒ꜀ₜₐₙₒₗ / [Analyte]ₐᵩᵤₑₒᵤₛ )

Section 3: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For this compound, NMR, IR, and Mass Spectrometry each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will be complex but highly informative.

-

Cyclohexyl Protons: A series of broad, overlapping multiplets will appear in the upfield region (~1.0-2.0 ppm), corresponding to the 11 protons of the cyclohexyl group.

-

Piperidine Protons: The protons on the piperidine ring will also appear as complex multiplets, likely between ~1.5 and 3.0 ppm. The protons adjacent to the nitrogen (positions 2 and 6) will be deshielded and appear further downfield.

-

Methine Proton (C3): The proton at the chiral center (C3), attached to the same carbon as the primary amine, will likely be a distinct multiplet around ~2.5-3.0 ppm.

-

Amine Protons (NH₂): A broad singlet, corresponding to the two protons of the primary amine, will appear. Its chemical shift is variable and depends on concentration and solvent, but could be in the ~1.5-3.5 ppm range. This peak will disappear upon shaking the sample with D₂O, a definitive test for exchangeable protons.

-

-

¹³C NMR: The carbon NMR will show 12 distinct signals, confirming the number of unique carbon environments.

-

Cyclohexyl Carbons: Signals for the cyclohexyl carbons will appear in the aliphatic region (~25-45 ppm), with the carbon directly attached to the piperidine nitrogen (C1') being further downfield (~55-65 ppm).

-

Piperidine Carbons: The carbons of the piperidine ring will be found between ~20-60 ppm. The carbons adjacent to the tertiary nitrogen (C2, C6) will be in the ~50-60 ppm range, while the carbon bearing the amine group (C3) will be around ~45-55 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups.[4]

-

N-H Stretch (Primary Amine): The most characteristic feature will be a pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches of the primary amine group.[5] The presence of two peaks is diagnostic for a -NH₂ group.[4]

-

C-H Stretch (Aliphatic): Strong, sharp peaks will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), characteristic of the C-H bonds in the cyclohexyl and piperidine rings.

-

N-H Bend (Primary Amine): A medium to strong scissoring vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[4]

-

C-N Stretch: C-N stretching vibrations for both the tertiary and primary aliphatic amines will appear as medium to weak bands in the 1020-1250 cm⁻¹ fingerprint region.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecule's mass and fragmentation pattern.

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the primary signal observed in the positive ion mode would be the protonated molecule [M+H]⁺ at an m/z value of approximately 197.3.

-

Fragmentation: Under higher energy conditions (e.g., Electron Ionization or CID), the molecule would fragment in predictable ways. Common fragmentation pathways would include the loss of the cyclohexyl group, cleavage of the piperidine ring (alpha-cleavage adjacent to the nitrogen), and loss of the aminomethyl group, leading to a characteristic pattern of fragment ions that can be used to confirm the structure.

References

-

Cambridge MedChem Consulting. LogP/D. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. [Link]

-

Bio-protocol. (2024). LogP / LogD shake-flask method. [Link]

- Avdeef, A., & Takács-Novák, K. (1992). pH-Metric log P. Part 1. Difference Plots for Determining Ion-Pair Octanol-Water Partition Coefficients of Multiprotic Substances. Journal of Pharmaceutical Sciences, 81(3), 222-229.

-

van der Water, B. E., & Schoonen, G. E. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

U.S. Army Medical Research and Development Command. (1964). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. DTIC. [Link]

-

Al-Baghli, N. A., & Al-Tuwaim, T. A. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

Sources

Spectroscopic Characterization of 1-Cyclohexylpiperidin-3-amine: A Technical Guide for Researchers

Introduction

1-Cyclohexylpiperidin-3-amine is a disubstituted piperidine derivative featuring a cyclohexyl group at the 1-position (nitrogen) and an amino group at the 3-position of the piperidine ring. As with many small molecules in drug discovery and chemical research, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for the comprehensive characterization of such molecules.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the prerequisite for any spectral interpretation. This compound possesses several key structural features that will give rise to characteristic spectroscopic signals:

-

Piperidine Ring: A six-membered saturated heterocycle. The chair conformation is the most stable, and the substituents can exist in either axial or equatorial positions.

-

Cyclohexyl Group: A six-membered saturated carbocycle, also preferring a chair conformation.

-

Tertiary Amine: The nitrogen atom of the piperidine ring is tertiary, bonded to two carbons within the ring and the cyclohexyl group.

-

Primary Amine: The amino group at the 3-position is primary (-NH₂).

These features will be systematically explored in the context of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization of this compound.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, often overlapping, signals from the two saturated ring systems. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -NH ₂ | 1.0 - 2.5 | Broad singlet | Chemical shift is concentration and solvent dependent; will exchange with D₂O. |

| Piperidine H3 | 2.5 - 3.0 | Multiplet | The proton on the carbon bearing the amino group. |

| Cyclohexyl H1' | 2.2 - 2.8 | Multiplet | The proton on the carbon attached to the piperidine nitrogen. |

| Piperidine H2, H6 (axial & equatorial) | 1.8 - 2.8 | Multiplets | Diastereotopic protons with complex coupling patterns. |

| Piperidine H4, H5 (axial & equatorial) | 1.2 - 2.0 | Multiplets | Overlapping signals with cyclohexyl protons. |

| Cyclohexyl H2'-H6' (axial & equatorial) | 1.0 - 1.9 | Multiplets | A complex region of overlapping signals. |

Causality Behind Predictions: The electron-withdrawing effect of the nitrogen atom will deshield adjacent protons, shifting their signals downfield.[1] Protons on the cyclohexyl and piperidine rings will exhibit complex splitting patterns due to geminal and vicinal coupling. The broadness of the -NH₂ signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Cyclohexyl C1' | 55 - 65 | Carbon attached to the piperidine nitrogen. |

| Piperidine C2, C6 | 50 - 60 | Carbons adjacent to the nitrogen. |

| Piperidine C3 | 45 - 55 | Carbon bearing the amino group. |

| Piperidine C4, C5 | 20 - 35 | Remaining piperidine ring carbons. |

| Cyclohexyl C2', C3', C4', C5', C6' | 25 - 35 | Remaining cyclohexyl ring carbons. |

Expertise in Interpretation: The chemical shifts of carbons bonded to nitrogen atoms are significantly downfield compared to simple alkanes due to the electronegativity of nitrogen.[2] The specific shifts will be influenced by the stereochemistry of the molecule.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and obtain sharp peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse spectrum.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum (e.g., using a DEPT or APT pulse sequence to aid in distinguishing CH, CH₂, and CH₃ groups).

-

Set a wider spectral width (e.g., 0-220 ppm).

-

A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to N-H and C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| Primary Amine (-NH₂) | 3400 - 3250 | Medium, two bands | N-H symmetric and asymmetric stretching[3][4] |

| Primary Amine (-NH₂) | 1650 - 1580 | Medium to strong | N-H bending (scissoring)[3][5] |

| Aliphatic C-H | 2950 - 2850 | Strong | C-H stretching |

| Aliphatic C-H | 1470 - 1450 | Medium | C-H bending (scissoring) |

| Aliphatic C-N | 1250 - 1020 | Medium to weak | C-N stretching[3] |

Trustworthiness of Predictions: The presence of a primary amine is strongly indicated by the characteristic pair of bands in the N-H stretching region and the N-H bending absorption.[6] The strong C-H stretching bands are expected due to the numerous sp³-hybridized C-H bonds in the cyclohexyl and piperidine rings.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the key absorption bands and correlate them with the expected functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion and Fragmentation Pattern

For this compound (C₁₁H₂₂N₂), the exact mass is 182.1783 g/mol .

-

Molecular Ion (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 182. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure.[1]

-

Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often dominated by cleavage alpha to the nitrogen atom.

-

Alpha-Cleavage: Loss of a hydrogen radical from the piperidine ring or the cyclohexyl group.

-

Ring Opening: Cleavage of the C-C bonds within the piperidine ring can lead to various fragment ions.

-

Loss of Cyclohexyl Group: Cleavage of the bond between the piperidine nitrogen and the cyclohexyl group can result in a fragment at m/z corresponding to the piperidine-3-amine cation.

-

Loss of Amino Group: While less common, fragmentation involving the amino group is also possible.

-

Diagram of Predicted Fragmentation

Caption: Predicted mass spectrometry fragmentation pathways for this compound.

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC Separation:

-

Injector: Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).

-

Column: Use a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Oven Program: A temperature ramp (e.g., starting at 50 °C and increasing to 280 °C) is used to separate the components of the sample based on their boiling points.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap analyzer scans a range of m/z values (e.g., 40-500 amu).

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library of known spectra if available.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data are based on fundamental principles of spectroscopy and analysis of structurally related compounds. By following the outlined experimental protocols, researchers can acquire high-quality data for this molecule. The interpretation of these spectra, guided by the principles discussed herein, will allow for unambiguous structural confirmation and serve as a reliable reference for future studies involving this compound. The synthesis and characterization of such piperidine derivatives are crucial for advancing various fields, including medicinal chemistry.[7][8][9]

References

-

Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link]

-

Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

-

(PDF) Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

-

IR: amines. University of Calgary. [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

24.11: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Substituted 1-Arylcyclohexylamines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for constructing substituted 1-arylcyclohexylamines, a chemical scaffold of significant interest in medicinal chemistry and drug development due to its presence in a range of pharmacologically active compounds.[1][2][3] This document delves into the core synthetic methodologies, offering field-proven insights into experimental choices, mechanistic underpinnings, and practical considerations for laboratory execution.

Introduction: The Significance of the 1-Arylcyclohexylamine Moiety

The 1-arylcyclohexylamine framework is a key structural motif found in a variety of psychoactive substances and therapeutic agents.[2][3] The prototypical example, phencyclidine (PCP), and its analogs exhibit a range of activities, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] The substitution pattern on both the aromatic ring and the amine functionality allows for the fine-tuning of pharmacological properties, leading to a broad spectrum of potential therapeutic applications, including anesthetic, analgesic, and neuroprotective agents.[3] The versatility of this scaffold has driven significant interest in the development of efficient and adaptable synthetic routes.

This guide will explore the three primary pathways for the synthesis of substituted 1-arylcyclohexylamines:

-

Grignard Reaction followed by Amination (Ritter Reaction or other methods)

-

The Strecker Synthesis

-

Reductive Amination of 1-Arylcyclohexanones

Additionally, we will touch upon modern catalytic approaches that offer alternative and potentially more efficient strategies.

The Grignard-Ritter Pathway: A Classic and Versatile Approach

This two-step sequence is a cornerstone for the synthesis of 1-arylcyclohexylamines. It involves the initial formation of a 1-arylcyclohexanol intermediate via the addition of an aryl Grignard reagent to a cyclohexanone, followed by the introduction of the amine functionality.

Step 1: Grignard Addition to Cyclohexanone Derivatives

The nucleophilic addition of an arylmagnesium halide to a cyclohexanone is a robust method for creating the crucial carbon-carbon bond.

Mechanism and Rationale: The Grignard reagent, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of the cyclohexanone.[4] The choice of an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is critical, as Grignard reagents are highly reactive towards protic solvents. The reaction proceeds through a tetrahedral intermediate, which upon acidic workup, yields the 1-arylcyclohexanol.

Experimental Protocol: Synthesis of 1-Phenylcyclohexanol

Materials:

-

Magnesium turnings

-

Iodine crystal (activator)

-

Bromobenzene

-

Anhydrous diethyl ether

-

Cyclohexanone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by the disappearance of the iodine color and gentle refluxing of the ether.

-

Addition of Cyclohexanone: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining a gentle reaction.

-

Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Separate the ether layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to obtain the crude 1-phenylcyclohexanol, which can be further purified by recrystallization or column chromatography.

"Aryl Halide" [label="Ar-X"]; "Mg" [label="Mg"]; "Grignard Reagent" [label="Ar-MgX", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cyclohexanone" [label="Cyclohexanone"]; "Tetrahedral Intermediate" [label="Tetrahedral Intermediate"]; "1-Arylcyclohexanol" [label="1-Arylcyclohexanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aryl Halide" -> "Grignard Reagent" [label=" + Mg"]; "Mg" -> "Grignard Reagent"; "Grignard Reagent" -> "Tetrahedral Intermediate" [label=" + Cyclohexanone"]; "Cyclohexanone" -> "Tetrahedral Intermediate"; "Tetrahedral Intermediate" -> "1-Arylcyclohexanol" [label=" H+ Workup"]; }

Grignard Reaction for 1-Arylcyclohexanol Synthesis.

Step 2: The Ritter Reaction - From Alcohol to Amine

The Ritter reaction provides an effective means of converting the tertiary alcohol intermediate into an N-substituted amide, which can then be hydrolyzed to the desired amine.[5]

Mechanism and Rationale: In the presence of a strong acid (e.g., sulfuric acid), the 1-arylcyclohexanol is protonated and loses a molecule of water to form a stable tertiary carbocation. This carbocation is then attacked by the nitrogen atom of a nitrile, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the N-substituted amide. The choice of nitrile determines the acyl group on the resulting amide. For instance, acetonitrile yields an acetamide, while hydrogen cyanide (or a cyanide salt in acid) yields a formamide.

Experimental Protocol: Ritter Reaction of 1-Phenylcyclohexanol with Acetonitrile

Materials:

-

1-Phenylcyclohexanol

-

Acetonitrile

-

Concentrated sulfuric acid

-

Ice

-

Sodium hydroxide solution

Procedure:

-

Reaction Setup: In a flask, dissolve 1-phenylcyclohexanol (1.0 eq) in an excess of acetonitrile. Cool the mixture in an ice bath.

-

Acid Addition: Slowly add concentrated sulfuric acid (2.0-3.0 eq) to the cooled solution with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.

-

Extraction and Hydrolysis: Extract the resulting N-(1-phenylcyclohexyl)acetamide with an organic solvent. The amide can then be hydrolyzed to the corresponding amine by heating with an acid or base.

"1-Arylcyclohexanol" [label="1-Arylcyclohexanol"]; "Carbocation" [label="Tertiary Carbocation", fillcolor="#FBBC05", fontcolor="#202124"]; "Nitrile" [label="R-CN"]; "Nitrilium Ion" [label="Nitrilium Ion"]; "Amide" [label="N-Arylcyclohexyl Amide", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Amine" [label="1-Arylcyclohexylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"1-Arylcyclohexanol" -> "Carbocation" [label=" + H+ \n - H2O"]; "Carbocation" -> "Nitrilium Ion" [label=" + R-CN"]; "Nitrile" -> "Nitrilium Ion"; "Nitrilium Ion" -> "Amide" [label=" + H2O"]; "Amide" -> "Amine" [label=" Hydrolysis"]; }

The Ritter Reaction Pathway.

The Strecker Synthesis: A One-Pot Approach

The Strecker synthesis offers a convergent, one-pot method for the preparation of α-aminonitriles from a ketone, an amine, and a cyanide source. The resulting α-aminonitrile can then be further reacted or hydrolyzed.

Mechanism and Rationale: The reaction begins with the formation of an imine or iminium ion from the reaction of the cyclohexanone with an amine (or ammonia) under mildly acidic conditions. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the α-aminonitrile. The choice of amine in the initial step directly determines the N-substituent in the final product.

Experimental Protocol: Strecker Synthesis of 1-Piperidinocyclohexanecarbonitrile

Materials:

-

Cyclohexanone

-

Piperidine

-

Sodium cyanide

-

Sodium bisulfite

-

Water

Procedure:

-

Reaction Setup: To a solution of sodium bisulfite in water, add cyclohexanone (1.0 eq).

-

Addition of Amine and Cyanide: Add a solution of sodium cyanide (1.1 eq) and piperidine (1.0 eq) in water.

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Isolation: The product, 1-piperidinocyclohexanecarbonitrile, often precipitates from the reaction mixture and can be collected by filtration, washed with water, and dried.

The resulting α-aminonitrile can then be reacted with a Grignard reagent, where the cyano group is displaced by the aryl group to yield the 1-arylcyclohexylamine directly.

"Cyclohexanone" [label="Cyclohexanone"]; "Amine" [label="Amine (R2NH)"]; "Imine" [label="Imine/Iminium Ion"]; "Cyanide" [label="CN-"]; "Aminonitrile" [label="α-Aminonitrile", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aryl_Grignard" [label="Ar-MgX"]; "Final_Product" [label="1-Arylcyclohexylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Cyclohexanone" -> "Imine" [label=" + Amine"]; "Amine" -> "Imine"; "Imine" -> "Aminonitrile" [label=" + CN-"]; "Cyanide" -> "Aminonitrile"; "Aminonitrile" -> "Final_Product" [label=" + Ar-MgX"]; "Aryl_Grignard" -> "Final_Product"; }

Strecker Synthesis and Subsequent Arylation.

Reductive Amination: A Direct and Atom-Economical Route

Reductive amination is a powerful method for forming C-N bonds and can be applied to the synthesis of 1-arylcyclohexylamines, often in a one-pot fashion.

Mechanism and Rationale: This method involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting ketone. Catalytic hydrogenation is also a viable and greener alternative.

Experimental Protocol: Reductive Amination of Cyclohexanone with Aniline

Materials:

-

Cyclohexanone

-

Aniline

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and aniline (1.0-1.2 eq) in DCM. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

-

Reaction Completion: Continue stirring at room temperature until the starting materials are consumed, as monitored by TLC.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography.

"Ketone" [label="1-Arylcyclohexanone"]; "Amine" [label="Amine (R2NH)"]; "Imine" [label="Imine/Iminium Ion"]; "Reducing_Agent" [label="Reducing Agent"]; "Final_Product" [label="1-Arylcyclohexylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Ketone" -> "Imine" [label=" + Amine"]; "Amine" -> "Imine"; "Imine" -> "Final_Product" [label=" Reduction"]; "Reducing_Agent" -> "Final_Product"; }

Reductive Amination Pathway.

Modern Catalytic Methods: The Frontier of C-N Bond Formation

While the classical methods described above are robust, modern organic synthesis has seen the development of powerful catalytic systems for C-N bond formation that can offer advantages in terms of scope, efficiency, and functional group tolerance.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines.[6][7][8] While typically used for the coupling of an aryl halide with an amine, variations of this methodology could potentially be applied to the amination of 1-arylcyclohexanol derivatives, for example, by converting the alcohol to a suitable leaving group like a triflate. The development of bulky, electron-rich phosphine ligands has been key to the success of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions.[6][7]

Catalytic Reductive Amination: As an alternative to stoichiometric hydride reagents, catalytic hydrogenation offers a greener approach to reductive amination. Catalysts based on palladium, platinum, or nickel can be used to reduce the in situ-formed imine under a hydrogen atmosphere.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired substitution pattern, and scalability.

| Synthetic Route | Advantages | Disadvantages | Key Considerations |

| Grignard-Ritter | Versatile, well-established, allows for a wide range of aryl substitutions. | Two-step process, use of strong acids, potential for carbocation rearrangements. | The stability of the carbocation is crucial for the success of the Ritter reaction. |

| Strecker Synthesis | Often a one-pot procedure, convergent. | Use of highly toxic cyanide, can require a subsequent Grignard reaction. | The α-aminonitrile intermediate can be isolated and used as a building block. |

| Reductive Amination | Direct and atom-economical, mild reaction conditions, broad amine scope. | Can be challenging for hindered ketones, potential for over-alkylation of the amine. | Choice of reducing agent is key to achieving high selectivity. |

| Catalytic Methods | High efficiency, broad functional group tolerance, milder conditions. | Catalyst cost and sensitivity, may require optimization for specific substrates. | Ligand selection is critical in Buchwald-Hartwig amination. |

Conclusion and Future Outlook

The synthesis of substituted 1-arylcyclohexylamines is a well-explored area of organic chemistry, with several robust and reliable methods available to the synthetic chemist. The classical Grignard-Ritter and Strecker methodologies remain highly relevant, while reductive amination offers a more direct and often greener alternative. The continued development of modern catalytic methods, such as the Buchwald-Hartwig amination and catalytic reductive amination, promises to further expand the synthetic toolbox, enabling the construction of increasingly complex and diverse 1-arylcyclohexylamine derivatives for drug discovery and development. As the demand for novel therapeutic agents continues to grow, the efficient and selective synthesis of this important chemical scaffold will undoubtedly remain a key focus of research.

References

-

Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. (URL: [Link])

-

The synthesis of phencyclidine and other 1-arylcyclohexylamines. (URL: [Link])

-

Arylcyclohexylamine - Wikipedia. (URL: [Link])

-

Buchwald–Hartwig amination - Grokipedia. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

PCP Synthesis | PDF | Phencyclidine | Thin Layer Chromatography - Scribd. (URL: [Link])

-

The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines. (URL: [Link])

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])

-

A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. (URL: [Link])

-

The synthesis of phencyclidine and other 1-arylcyclohexylamines - TUE Research portal. (URL: [Link])

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC - PubMed Central. (URL: [Link])

-

Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. (URL: [Link])

-

Arylcyclohexylamine - Wikipedia. (URL: [Link])

-

Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

-

Ritter Reaction - NROChemistry. (URL: [Link])

Sources

- 1. Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

CAS number and chemical data for 1-Cyclohexylpiperidin-3-amine

An In-depth Technical Guide to 1-Cyclohexylpiperidin-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of this compound, a substituted piperidine derivative of interest in synthetic and medicinal chemistry. The guide details the compound's chemical identity, including its structure and CAS number, and presents a plausible, detailed protocol for its synthesis via reductive amination. Furthermore, it outlines a systematic approach to its analytical characterization using modern spectroscopic methods and provides critical, consolidated safety, handling, and storage protocols based on authoritative data for structurally related compounds. The potential applications of this molecular scaffold are discussed within the broader context of drug discovery and development, highlighting the significance of the piperidine moiety in bioactive molecules. This guide is intended for researchers, chemists, and drug development professionals requiring in-depth technical information on this compound.

Chemical Identity and Physicochemical Properties

This compound is a bicyclic secondary amine containing a cyclohexane ring attached to the nitrogen atom of a 3-aminopiperidine scaffold. This structural arrangement confers specific stereochemical and physicochemical properties relevant to its interaction with biological systems and its behavior in chemical reactions.

Figure 1: Chemical Structure of this compound.

The primary amine at the 3-position and the tertiary amine within the piperidine ring are key functional groups that dictate the molecule's reactivity and basicity.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 2361634-01-5 (dihydrochloride salt) | [1] |

| Molecular Formula | C₁₁H₂₂N₂ | [2] |

| Molecular Weight | 182.31 g/mol | [2] |

| Canonical SMILES | C1CC(N(C1)C2CCCCC2)N | [2] |

| InChI Key | GZWFMQMAEUUNCC-UHFFFAOYSA-N (for 4-amine isomer) | [2] |

| Form | Expected to be a liquid or low-melting solid at STP | N/A |

| Boiling Point | Not experimentally determined; estimated >250 °C | N/A |

| Density | Not experimentally determined; estimated ~0.9-1.0 g/mL | N/A |

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a two-step process involving the N-alkylation of a protected 3-aminopiperidine derivative followed by deprotection, or more directly through reductive amination of 1-cyclohexylpiperidin-3-one. The latter is often preferred for its operational simplicity and high yield.

Causality of Method Selection: Reductive amination is a robust and widely used method for forming C-N bonds. The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate; it is milder and more selective for iminium ions than other hydrides like sodium borohydride or lithium aluminum hydride (LAH), allowing the reaction to be performed in a single pot without the need to isolate the intermediate imine/enamine. This reduces side reactions and simplifies the workflow.

Figure 2: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 1-cyclohexylpiperidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add ammonium acetate (5.0 eq). Stir the suspension at room temperature for 30 minutes.

-

Reductive Amination: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10°C. Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.

-

Workup and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 0-10% methanol in DCM with 1% triethylamine) to isolate the pure amine. The triethylamine is added to prevent the amine product from streaking on the acidic silica gel.

Analytical Characterization

A self-validating analytical workflow is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques.

Figure 3: Logical workflow for the analytical characterization of the final product.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Cyclohexyl Protons: Multiple complex multiplets between δ 1.0-2.5 ppm. - Piperidine Protons: A series of complex, overlapping multiplets between δ 1.5-3.5 ppm. - Amine Protons (-NH₂): A broad singlet between δ 1.5-3.0 ppm (integrating to 2H), which is D₂O exchangeable. |

| ¹³C NMR | - Cyclohexyl Carbons: Signals expected in the aliphatic region, approximately δ 25-60 ppm. - Piperidine Carbons: Signals expected in the aliphatic region, approximately δ 25-65 ppm. The carbon bearing the amine (C3) would be deshielded relative to others. |

| IR Spectroscopy | - N-H Stretch: A medium, broad absorption band around 3300-3400 cm⁻¹ (primary amine). - C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (aliphatic C-H). - N-H Bend: An absorption band around 1600 cm⁻¹. - C-N Stretch: An absorption band in the fingerprint region, around 1100-1200 cm⁻¹. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected exact mass at m/z 183.1910. |

Note: Predicted NMR shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.[3][4]

Safety, Handling, and Storage

Trustworthiness of Protocol: The following safety protocols are synthesized from Safety Data Sheets (SDS) for structurally similar corrosive and toxic amines.[5][6][7][8] Adherence to these guidelines is critical for ensuring laboratory safety.

Hazards Identification:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[6]

-

Corrosion: Causes severe skin burns and serious eye damage.[6]

Table 3: Personal Protective Equipment (PPE) and Handling

| Area | Requirement | Rationale and Source |

|---|---|---|

| Ventilation | Handle exclusively within a certified chemical fume hood. | To prevent inhalation of corrosive and irritating vapors.[5][7] |

| Eye/Face Protection | Tightly fitting safety goggles and a full-face shield (8-inch minimum). | Protects against splashes that can cause severe eye damage.[6] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after. | Prevents skin contact which can cause severe burns.[6] |

| Skin/Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect skin from accidental spills.[5] |

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][8]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[5][7]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[5][8]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician or poison control center immediately.[5]

Storage and Disposal:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a designated corrosives area, preferably under an inert atmosphere.[5][6]

-

Incompatible Materials: Keep away from strong oxidizing agents.[5][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]

Potential Applications and Research Context

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an attractive core for designing ligands that interact with biological targets such as GPCRs, ion channels, and enzymes.

Derivatives of cyclohexyl-piperidine have been investigated for various biological activities, including analgesic effects as derivatives of phencyclidine (PCP).[10] While this compound itself does not have extensively documented applications, its structure presents significant opportunities for drug discovery:

-

Scaffold for Library Synthesis: The primary amine at the 3-position serves as a versatile chemical handle for further functionalization, allowing for the rapid generation of a library of amide, sulfonamide, or urea derivatives for screening.

-

CNS-Active Agents: The lipophilic cyclohexane group and the basic piperidine nitrogen are features often found in centrally active agents. This compound could serve as a starting point for developing novel therapeutics targeting neurological disorders.

-

Catalysis: Chiral diamines are valuable as ligands in asymmetric catalysis.[11] Derivatization of this compound could lead to novel chiral ligands for transition-metal-catalyzed reactions.

The synthesis and characterization of this molecule are foundational steps for exploring its potential in these and other areas of chemical and pharmaceutical research.

References

- Vertex AI Search. (2011).

- Sigma-Aldrich. (2023).

- 化源网. (2025). 2361634-01-5_this compound dihydrochloride - cas号查询.

- CDH Fine Chemical. (N.d.).

- Fisher Scientific. (2009).

- TCI Chemicals. (2024).

- The Royal Society of Chemistry. (N.d.).

- PubChem. (N.d.). 1-Cyclohexylpiperidin-4-amine.

- Ahmady, A., et al. (2010). Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)

- MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.

- The Royal Society of Chemistry. (N.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.

Sources

- 1. 2361634-01-5_CAS号:2361634-01-5_this compound dihydrochloride - 化源网 [chemsrc.com]

- 2. 1-Cyclohexylpiperidin-4-amine | C11H22N2 | CID 4778239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Synthesis and analgesic effects of 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol as a new derivative of phencyclidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Applications of 1-Cyclohexylpiperidin-3-amine

Foreword: The Rational Emergence of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the discovery of novel molecular entities is often less a matter of serendipity and more a product of rational design and systematic exploration. The history of 1-Cyclohexylpiperidin-3-amine is not marked by a singular, celebrated moment of discovery but rather represents its emergence as a valuable building block from the vast chemical space explored by researchers in drug development. Its structural motifs—a piperidine ring and a cyclohexyl group—are prevalent in numerous biologically active compounds, making their combination a logical step in the quest for new therapeutic agents. This guide provides an in-depth technical overview of the synthesis, characterization, and potential applications of this compound, reflecting its importance as a scaffold in the design of novel chemical entities.

I. Strategic Synthesis: A Focus on Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 3-aminopiperidine with cyclohexanone. This method is favored for its efficiency, operational simplicity, and the ready availability of the starting materials.

The Chemistry of Reductive Amination

Reductive amination involves two key steps that typically occur in a single pot:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 3-aminopiperidine on the carbonyl carbon of cyclohexanone. This is followed by dehydration to form a Schiff base, or imine, intermediate. The formation of the imine is a reversible reaction and is often catalyzed by a mild acid.

-

Reduction: The imine intermediate is then reduced to the corresponding secondary amine. This reduction is achieved using a variety of reducing agents, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for imines over ketones.

Caption: General workflow of the reductive amination synthesis of this compound.

II. Experimental Protocol: A Validated Synthetic Pathway

This section provides a detailed, step-by-step methodology for the synthesis of this compound via reductive amination.

Materials:

-

3-Aminopiperidine dihydrochloride

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation, optional)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-aminopiperidine dihydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM).

-

Base Addition: To the suspension, add triethylamine (2.2 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to liberate the free base of 3-aminopiperidine.

-

Addition of Cyclohexanone: Add cyclohexanone (1.1 eq) to the reaction mixture and stir for 30 minutes at room temperature to facilitate imine formation.

-

Reduction: In a separate flask, carefully suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM. Slowly add this suspension to the reaction mixture. Note: The reaction is exothermic, and the addition should be controlled to maintain the temperature below 30°C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

-

Salt Formation (Optional): For easier handling and improved stability, the free base can be converted to its hydrochloride salt by dissolving the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and adding a solution of HCl in diethyl ether or dioxane. The resulting precipitate can be collected by filtration and dried.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Amount |

| 3-Aminopiperidine dihydrochloride | 173.09 | 1.0 | 5.0 g |

| Cyclohexanone | 98.14 | 1.1 | 3.1 mL |

| Triethylamine | 101.19 | 2.2 | 8.8 mL |

| Sodium triacetoxyborohydride | 211.94 | 1.5 | 9.1 g |

| Dichloromethane | - | - | 100 mL |

Table 1: Representative quantities for the synthesis of this compound.

III. Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure and data from analogous compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and piperidinyl protons. The protons on the carbon adjacent to the nitrogen atoms will be deshielded and appear further downfield. The N-H proton of the secondary amine will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the cyclohexyl and piperidine rings. The carbons directly bonded to the nitrogen atoms will be deshielded compared to the other aliphatic carbons.

2. Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H Stretch: A single, sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of a secondary amine.

-

C-H Stretch: Strong absorption bands in the 2850-2950 cm⁻¹ region corresponding to the C-H bonds of the aliphatic rings.

-